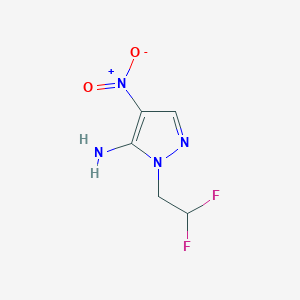![molecular formula C18H21BrN4O3 B2944779 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 2379985-94-9](/img/structure/B2944779.png)
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. The bromopyrimidine is then reacted with a suitable piperidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, particularly those involving abnormal cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may act by inhibiting key enzymes or receptors involved in cellular processes, leading to the modulation of biological activities. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its effects on cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(5-chloropyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 3-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 3-{[(5-iodopyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacokinetic profile, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3/c1-25-16-7-3-2-6-15(16)22-18(24)23-8-4-5-13(11-23)12-26-17-20-9-14(19)10-21-17/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKMJZNKUCLJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide](/img/structure/B2944696.png)


![N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2944702.png)
![(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2944703.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2944705.png)

![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2944709.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide](/img/structure/B2944710.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide](/img/structure/B2944713.png)


